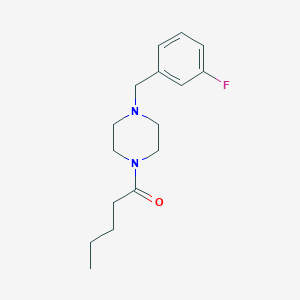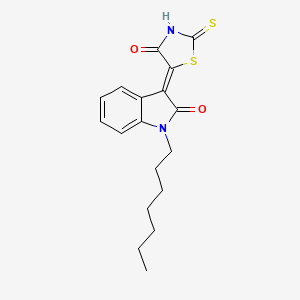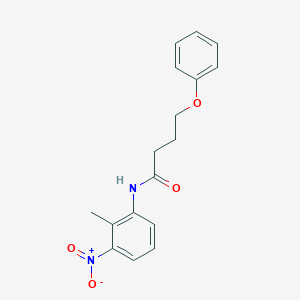![molecular formula C17H23N5OS B4694816 4-(5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4694816.png)
4-(5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds structurally related to 4-(5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine involves multi-step reactions that include the formation of triazolyl derivatives and subsequent modifications. For instance, derivatives of isothiazolo[5,4-b]pyridin-3(2H)-one and its piperazin-1-ylmethyl derivative have been synthesized, showcasing the complexity and the synthetic strategies employed for such molecules (Karczmarzyk & Malinka, 2004).
Molecular Structure Analysis
The crystal and molecular structures of these compounds reveal their intricate geometries. For example, studies on similar compounds have detailed their crystallization in specific space groups, with precise cell constants and molecular conformations. This information is crucial for understanding the molecular interactions and properties of such compounds (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving 4-(5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine derivatives are diverse, including etherification, hydrazonation, and cyclization. These reactions are tailored to introduce or modify specific functional groups, affecting the molecule's reactivity and interaction capabilities. The synthesis of related molecules often explores the reactivity of the triazole ring and its potential for further functionalization (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystalline forms, are influenced by their molecular structure. Detailed crystallographic studies provide insights into the arrangement of molecules in the solid state and how this affects their physical properties. The study of isothiazolopyridines and their derivatives, for example, has contributed to understanding these aspects through X-ray crystallography and density functional theory (DFT) calculations (Dolzhenko et al., 2011).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies involving the synthesis and evaluation of similar molecules have highlighted their antimicrobial activity, showcasing the relationship between structure and biological activity. This is particularly relevant for molecules designed as potential therapeutic agents or as building blocks for more complex chemical entities (Krolenko et al., 2016).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other triazole and pyridine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
The presence of the piperidine and triazole groups may influence its metabolic stability and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects will depend on its specific biological targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability may be affected by the pH of its environment. Additionally, its efficacy may be influenced by the presence of other molecules that compete for the same biological targets .
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-8-13(2)10-22(9-12)15(23)11-24-17-20-19-16(21(17)3)14-4-6-18-7-5-14/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERVIGQHPJWBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4694748.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4694755.png)

![N-(3-methoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4694773.png)
![4-[({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4694774.png)


![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4694799.png)


![6-methyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4694817.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4694829.png)
![1-[3-({[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4694837.png)
![N-(2-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4694842.png)